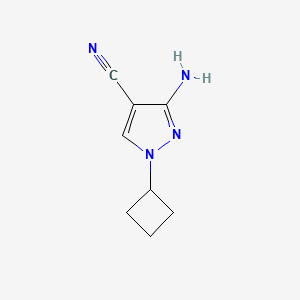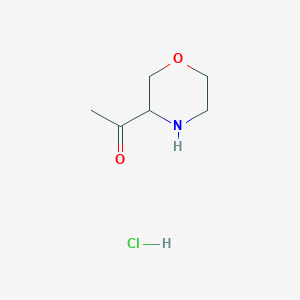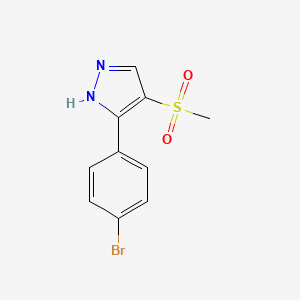
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimetil-1H-pirazol-5-il)-2-metilpropan-1-ona es un compuesto orgánico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes. Este compuesto en particular se caracteriza por su estructura única, que incluye un anillo de pirazol sustituido con grupos dimetil y metilpropanona.
Métodos De Preparación
La síntesis de 1-(1,3-Dimetil-1H-pirazol-5-il)-2-metilpropan-1-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 1,3-dimetil-1H-pirazol con cloruro de 2-metilpropanilo en presencia de una base como la trietilamina. La reacción se lleva a cabo típicamente en condiciones anhidras para evitar la hidrólisis del cloruro de acilo. El producto se purifica luego mediante recristalización o cromatografía en columna .
Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más el proceso de producción.
Análisis De Reacciones Químicas
1-(1,3-Dimetil-1H-pirazol-5-il)-2-metilpropan-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que resulta en la formación de alcoholes.
Sustitución: El anillo de pirazol puede sufrir reacciones de sustitución electrófila, donde los electrófilos como los halógenos o los grupos nitro reemplazan a los átomos de hidrógeno en el anillo. Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y agentes nitrantes (por ejemplo, ácido nítrico).
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación generalmente produce ácidos carboxílicos, mientras que la reducción produce alcoholes .
Aplicaciones Científicas De Investigación
1-(1,3-Dimetil-1H-pirazol-5-il)-2-metilpropan-1-ona tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos, que son valiosos en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se utiliza en estudios bioquímicos para investigar las interacciones enzimáticas y las vías metabólicas que involucran derivados de pirazol.
Medicina: La investigación ha explorado su potencial como compuesto principal para el desarrollo de nuevos medicamentos, particularmente aquellos dirigidos a trastornos neurológicos y enfermedades inflamatorias.
Mecanismo De Acción
El mecanismo de acción de 1-(1,3-Dimetil-1H-pirazol-5-il)-2-metilpropan-1-ona involucra su interacción con dianas moleculares específicas. El compuesto puede actuar como un inhibidor o modulador de enzimas, afectando varias vías bioquímicas. Por ejemplo, puede inhibir las enzimas involucradas en procesos inflamatorios, reduciendo así la inflamación. Las dianas moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
1-(1,3-Dimetil-1H-pirazol-5-il)-2-metilpropan-1-ona se puede comparar con otros derivados de pirazol, como:
1-(1,3-Dimetil-1H-pirazol-5-il)metanamina: Este compuesto tiene características estructurales similares pero difiere en su grupo funcional, lo que puede conducir a diferentes reactividad y aplicaciones.
3-(Terc-butil)-N-(4-metoxibencil)-1-metil-1H-pirazol-5-amina: Otro derivado de pirazol con sustituyentes distintos, que ofrece propiedades y usos únicos en la síntesis química y la química medicinal.
La singularidad de 1-(1,3-Dimetil-1H-pirazol-5-il)-2-metilpropan-1-ona radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para aplicaciones de investigación e industriales específicas.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(2,5-dimethylpyrazol-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9(12)8-5-7(3)10-11(8)4/h5-6H,1-4H3 |
Clave InChI |
DBMRKVFLAZUENU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)C(=O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)

![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)




![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)


![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)

